molecular formula C12H12N2O2S B1291310 Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate CAS No. 730234-73-8

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

Cat. No.: B1291310
CAS No.: 730234-73-8
M. Wt: 248.3 g/mol
InChI Key: LZHUXAJBTASELP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a thiazole-based compound featuring a 4-aminophenyl substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. The amino group on the phenyl ring imparts electron-donating properties, enhancing conjugation and influencing intermolecular interactions such as hydrogen bonding. This compound is of interest in medicinal chemistry due to the structural versatility of the thiazole core, which is often leveraged in drug design for antimicrobial, anticancer, and antioxidant applications .

Properties

IUPAC Name

ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHUXAJBTASELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619221
Record name Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730234-73-8
Record name Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction of Ethyl Bromopyruvate with Thiourea

This method involves the reaction of ethyl bromopyruvate with thiourea in an ethanol solvent.

  • Reagents :

    • Ethyl bromopyruvate (2 mol)
    • Thiourea (3 mol)
    • Ethanol (100 mL)
  • Procedure :

    • Combine ethyl bromopyruvate and thiourea in ethanol.
    • Reflux the mixture for 24 hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • After completion, cool the mixture to room temperature.
    • Concentrate and pour into ice-cold water, then basify with sodium hydroxide to precipitate the product.
  • Yield and Characteristics :

    • Yield: Approximately 70%
    • Melting Point: 175–177 °C

This method is notable for its straightforward approach and moderate yield, making it a viable option for laboratory synthesis.

Method 2: Multi-component Reactions

Another effective method involves multi-component reactions, particularly using ethyl 2-aminothiazole derivatives.

  • Reagents :

    • Ethyl 2-aminothiazole-4-carboxylate
    • Various aldehydes or ketones
    • Glacial acetic acid (as a catalyst)
  • Procedure :

    • Dissolve ethyl 2-aminothiazole in absolute ethanol.
    • Add aldehyde or ketone along with glacial acetic acid.
    • Reflux the mixture for about 12 hours while monitoring via TLC.
  • Yield and Characteristics :

    • The final product can be isolated after evaporation of excess solvent and recrystallization from ethyl acetate.
    • The physical properties vary depending on the substituents used on the aldehyde or ketone.

This method allows for structural diversity in the final product by varying the starting materials.

Method 3: Chlorosulfonylation followed by N-substitution

This method involves chlorosulfonation followed by nucleophilic substitution.

  • Reagents :

    • Ethyl 2-amino-thiazole-4-carboxylate
    • Chlorosulfonic acid
    • Pyridine (as a base)
    • Various amines for substitution
  • Procedure :

    • Dissolve ethyl aminothiazole in chlorosulfonic acid to form chlorosulfonated intermediates.
    • Add pyridine to neutralize and facilitate substitution with amines.
    • Stir at room temperature for several hours and monitor via TLC.
  • Yield and Characteristics :

    • The yield can vary significantly based on the amine used but typically ranges from moderate to high.
    • The resulting compounds can exhibit different biological activities based on their substituents.

This method is particularly useful for synthesizing derivatives with specific biological properties.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Melting Point (°C)
Reaction with Thiourea Ethyl bromopyruvate, thiourea Reflux in ethanol for 24 h ~70 175–177
Multi-component Reaction Ethyl aminothiazole, aldehydes Reflux in ethanol with acetic acid Varies Varies
Chlorosulfonylation Chlorosulfonic acid, pyridine Room temperature Moderate to High Varies

The preparation of ethyl 2-(4-aminophenyl)thiazole-4-carboxylate can be achieved through various methods, each offering unique advantages depending on the desired application and substituent variation. The methods outlined above illustrate a balance between simplicity, yield, and versatility, making them suitable for both academic research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiazole compounds.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cell signaling pathways in cancer cells . The thiazole ring’s ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its biological activity.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

Structural and Electronic Properties

Substituents on the phenyl ring or thiazole core significantly alter electronic properties, including HOMO-LUMO gaps, dipole moments, and conjugation extent. Key comparisons include:

Table 1: Substituent Effects on Electronic Properties
Compound Substituent Electronic Effect HOMO-LUMO Gap (eV) Key Observations
Target Compound 4-Aminophenyl Electron-donating Not reported Enhanced conjugation; H-bonding sites
Compound 1 (Nitro derivative) 2-Nitrobenzylidene Electron-withdrawing 3.2–3.5 Reduced gap due to extended conjugation
Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate 4-Chloro Electron-withdrawing Higher than nitro Increased dipole; reduced reactivity
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate 4-Methoxy Electron-donating Moderate Improved solubility; altered π-π stacking
Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate Trifluoromethyl Strong electron-withdrawing 4.0–4.5 High thermal stability; lipophilic
  • Nitro Group (Compound 1): The –NO₂ group in Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate lowers the HOMO-LUMO gap (3.2–3.5 eV) due to extended conjugation, enhancing charge transfer properties. This contrasts with the target compound’s amino group, which donates electrons and may increase the gap slightly .

Spectroscopic and Crystallographic Data

  • NMR Shifts: The amino group in the target compound produces distinct proton environments (e.g., NH₂ signals at δ 5.5–6.0 ppm), whereas nitro derivatives show deshielded aromatic protons due to electron withdrawal .
  • Crystal Packing: The nitro derivative exhibits π-π stacking (3.5 Å) and weak hydrogen bonds, while the amino group in the target compound may form stronger N–H···O/N interactions, affecting solubility and stability .

Biological Activity

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Target Enzymes
The primary target of this compound is the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase, which plays a crucial role in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts peptidoglycan synthesis, leading to bacterial cell death.

Cellular Effects
In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation. The interaction with specific biomolecules allows it to act as an enzyme inhibitor, effectively binding to the active site of UDP-N-acetylmuramate/l-alanine ligase .

Biochemical Pathways

This compound is involved in several metabolic pathways:

  • Peptidoglycan Synthesis : Inhibition leads to compromised bacterial cell integrity.
  • Apoptosis Induction : Activation of caspase pathways in cancer cells promotes programmed cell death.

Antimicrobial Activity

A study highlighted the compound's potential as an antimicrobial agent. It demonstrated significant activity against various bacterial strains, including Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating its efficacy .

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer effects. In vitro studies revealed that these compounds can inhibit the growth of several cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance biological activity .

Case Studies

  • Colorectal Cancer Treatment : A derivative was synthesized and evaluated for its antitumor activity against colorectal cancer cells. The study utilized molecular modeling to assess interactions with beta-catenin, a key player in cancer progression .
  • Antimicrobial Studies : In a series of experiments, various derivatives were tested for their antimicrobial properties against Aspergillus niger and other pathogens. Compounds with nitro and amino substituents showed promising results .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityKey Features
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylateModerate antimicrobialDifferent amino group position
2-Amino-4-(4-chlorophenyl)thiazoleEnhanced antimicrobialChlorine atom increases efficacy
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideBroader biological activitiesAdditional functional groups enhance properties

Q & A

Q. Q1. What are the optimized synthetic routes for Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting ethyl 2-bromoacetate with thiourea derivatives under basic conditions (e.g., NaOH or KOH) . Key parameters include:

  • Temperature : 60–80°C for optimal cyclization.
  • Solvent : Ethanol or DMF for solubility and reaction efficiency.
  • Catalysis : Acidic or basic conditions to drive thiazole ring formation.
    For derivatives, coupling with substituted benzaldehydes via reflux in ethanol (5–6 hours) yields hydrazine-linked analogs, as demonstrated in studies using substituted benzaldehyde and glacial acetic acid .

Q. Q2. How is the compound characterized structurally, and what analytical techniques validate its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at ~δ 170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ observed at m/z 343.0642 vs. calculated 343.0642) .
  • Elemental Analysis : Matches theoretical C, H, N, S content (e.g., C: 38.59%, H: 4.12%, N: 24.54%) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 at ~3300 cm1^{-1}) .

Q. Q3. What preliminary biological assays are used to evaluate its bioactivity?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assays (e.g., %FRSA: 84.46 ± 0.13 for compound 2g ) .
  • Antimicrobial Screening : Agar diffusion assays against E. coli or S. aureus (zone of inhibition >10 mm indicates activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values <50 µM suggest therapeutic potential) .

Advanced Research Questions

Q. Q4. What molecular mechanisms underlie its role in inducing Oct3/4 expression in stem cell reprogramming?

Methodological Answer: this compound (O4I2) enhances Oct3/4 via:

  • Epigenetic Modulation : Interaction with chromatin remodelers to activate pluripotency genes .
  • Pathway Activation : Upregulation of Wnt/β-catenin and STAT3 signaling, confirmed via luciferase reporter assays and siRNA knockdown .
  • Structural Requirements : The 4-aminophenyl group and ester moiety are critical; derivatives with Cl substituents (e.g., O4I2-Cl) show 2-fold higher activity .

Q. Q5. How can computational methods (e.g., DFT, molecular docking) predict its reactivity and target binding?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox activity (e.g., ΔE = 4.2 eV for antioxidant derivatives) .
  • Molecular Docking : Screens against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) to identify binding poses (e.g., compound 2h shows ∆G = −8.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP = 2.1 suggests moderate blood-brain barrier penetration) .

Q. Q6. What advanced structural characterization techniques resolve its crystal packing and intermolecular interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths (e.g., C-S = 1.71 Å) and dihedral angles (e.g., thiazole-phenyl = 12.5°) .
  • Hirshfeld Surface Analysis : Maps van der Waals interactions (e.g., H···O contacts = 25% of surface area) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .

Q. Q7. How do structural modifications (e.g., halogenation, ester replacement) affect bioactivity and stability?

Methodological Answer:

  • Halogenation : Adding Cl at the 4-position increases Oct3/4 induction (7.2× vs. 3.5×) but reduces solubility .
  • Ester → Amide Conversion : Improves metabolic stability (t1/2_{1/2} from 2.1 hr to 6.8 hr in liver microsomes) .
  • Thiazole Ring Saturation : Dihydrothiazole derivatives lose antimicrobial activity due to reduced planarity .

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